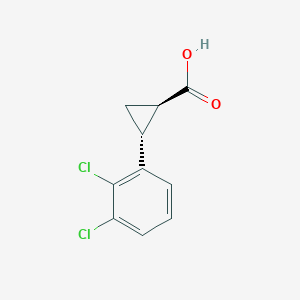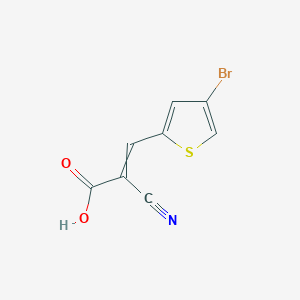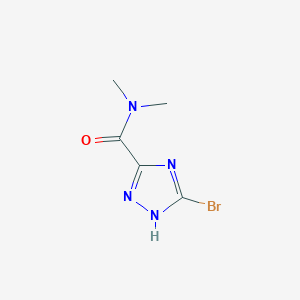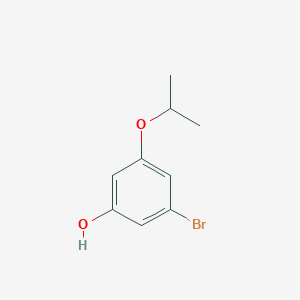
trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid
Vue d'ensemble
Description
Trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid is a chemical compound with the molecular formula C10H8Cl2O2 . It is also known by its synonym trans-2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid consists of a cyclopropane ring attached to a carboxylic acid group and a 2,3-dichlorophenyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid has a molecular weight of 231.08 . It is predicted to have a boiling point of 357.2±42.0 °C and a density of 1.504±0.06 g/cm3 . The pKa is predicted to be 4.33±0.20 .Applications De Recherche Scientifique
Chiral Ligand Synthesis
A study by Okada et al. (1992) highlighted the synthesis of a novel chiral diphosphine ligand, derived from trans-1,2-bis(diphenylphosphinyl)ethene. This compound was used in asymmetric allylic alkylation reactions, demonstrating the potential of trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid derivatives in synthesizing optically active compounds.
Pyrethroid Metabolite Analysis
Arrebola et al. (1999) developed a method for determining metabolites of synthetic pyrethroids in human urine, including compounds structurally related to trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid (Arrebola et al., 1999). This research is significant for monitoring exposure to pyrethroid pesticides.
Ionization Studies
Kusuyama's research in 1979 focused on the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids, including trans-2-chloro and 2-methoxy derivatives. These studies provide insights into the acidity and electronic effects of substituents on cyclopropanecarboxylic acids, relevant to the understanding of trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid (Kusuyama, 1979).
Neurochemical Research
Allan et al. (1980) synthesized cis- and trans-2-(aminomethyl) cyclopropanecarboxylic acid, analogs of GABA, to study their effects on cat spinal neurons and rat cerebral cortex. This research underscores the relevance of cyclopropanecarboxylic acid derivatives in neurochemical studies (Allan et al., 1980).
Oxidation Studies
Baldwin et al. (1985) explored the stereochemistry of oxidation of 1-amino-cyclopropanecarboxylic acid, providing insights into the chemical behavior of cyclopropanecarboxylic acid derivatives under different oxidation conditions (Baldwin et al., 1985).
Insecticidal Activity
The study by Burt et al. (1974) examined geometrical and optical isomers of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid, a structurally related compound, for insecticidal activity. This research is crucial for understanding the role of cyclopropanecarboxylic acid derivatives in developing insecticides (Burt et al., 1974).
Safety And Hazards
Propriétés
IUPAC Name |
(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXBNVMCFKSFP-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176802 | |
| Record name | Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid | |
CAS RN |
2044705-94-2 | |
| Record name | Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044705-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1524368.png)



![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)



![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)


